(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoronaphthalen-2-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoronaphthalen-2-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorinated naphthalene moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoronaphthalen-2-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often begins with the protection of the amino group using the Fmoc group, followed by the introduction of the fluorinated naphthalene moiety through a series of coupling reactions. The final step involves the deprotection of the Fmoc group under mild acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated synthesizers and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated naphthalene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoronaphthalen-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluorinated naphthalene moiety plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorinated aromatic structure, used as a precursor in polymer synthesis.
Bromine Compounds: Compounds like hydrogen bromide, which share similar reactivity patterns in organic synthesis.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoronaphthalen-2-yl)propanoic acid stands out due to its combination of the Fmoc protecting group and the fluorinated naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C28H22FNO4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoronaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C28H22FNO4/c29-20-12-11-18-13-17(9-10-19(18)15-20)14-26(27(31)32)30-28(33)34-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-13,15,25-26H,14,16H2,(H,30,33)(H,31,32)/t26-/m0/s1 |
InChI Key |
LXKKYTMDZSZKFA-SANMLTNESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)C=C(C=C5)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)C=C(C=C5)F)C(=O)O |
Origin of Product |
United States |
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